molecular formula C11H19NO2 B11899645 Ethyl 2-azaspiro[4.4]nonane-6-carboxylate

Ethyl 2-azaspiro[4.4]nonane-6-carboxylate

Cat. No.: B11899645
M. Wt: 197.27 g/mol
InChI Key: RNOLLNZFWBLWBE-UHFFFAOYSA-N
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Description

Ethyl 2-azaspiro[4.4]nonane-6-carboxylate is a valuable spirocyclic chemical scaffold in medicinal chemistry and drug discovery research. This compound features a unique spiro[4.4]nonane structure, which provides three-dimensional rigidity and is widely employed as a building block for the synthesis of more complex molecules. Its core structure is recognized for its application in developing biologically active compounds, particularly as a key precursor in the exploration of protease inhibitors. The spirocyclic motif, especially the 2-azaspiro[4.4]nonane system, has garnered significant interest in pharmaceutical research. Scientific studies have demonstrated that derivatives of this scaffold can be optimized for high potency, as seen in their application as novel spirocyclic inhibitors for viral targets, including the SARS-CoV-2 3C-like protease (3CLpro) . Subsequent research has systematically surveyed dipeptidyl inhibitors incorporating a P2 (S)-2-azaspiro[4.4]nonane-3-carboxylate residue, with one such compound (MPI60) exhibiting high antiviral potency, low cellular cytotoxicity, and high metabolic stability . Beyond antiviral applications, the broader class of 2-azaspiro[4.4]nonane derivatives has also been investigated for other therapeutic properties, such as anticonvulsant activity . The ethyl carboxylate group in the structure offers a versatile handle for further synthetic modification, allowing researchers to explore diverse chemical space and structure-activity relationships. This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, as it may be hazardous if mishandled.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-azaspiro[4.4]nonane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)9-4-3-5-11(9)6-7-12-8-11/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOLLNZFWBLWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC12CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Azaspiro 4.4 Nonane 6 Carboxylate and Analogues

Strategies for Constructing the Azaspiro[4.4]nonane Core

The construction of the 2-azaspiro[4.4]nonane skeleton can be achieved through a variety of synthetic routes, each with its own advantages and substrate scope. These methods include modern catalytic processes and classic cyclization reactions.

Spiroannulation Reactions via C-H Activation

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of complex cyclic systems, including spirocycles. wikipedia.org This strategy avoids the pre-functionalization of starting materials, thus shortening synthetic sequences.

Rhodium(III)-catalyzed [4+1] spiroannulation represents a direct approach to spirocyclic compounds. uow.edu.au For instance, the reaction of oximes and benzoic acids with 1-diazonaphthelen-2(1H)-ones as coupling partners, under rhodium(III) catalysis, integrates C-H activation and dearomatization to afford spirocyclic isoindole N-oxides and isobenzofuranones. uow.edu.au Another rhodium(III)-catalyzed approach involves the asymmetric spiroannulative synthesis of nitrones, proceeding through a C-H arylation to form an atropomerically metastable biaryl intermediate, which then undergoes intramolecular dearomative trapping. Current time information in Le Flore County, US.tandfonline.com

Palladium-catalyzed reactions have also been successfully employed for the synthesis of spirocyclic systems. A notable example is the spirocyclization through a sequential Narasaka–Heck cyclization, C-H activation, and [4+2] annulation cascade. rsc.org This method utilizes readily available starting materials like 2-chlorobenzoic acid or ethyl phenylpropiolate as the C2 insertion unit to react with γ,δ-unsaturated oxime esters, leading to spirocyclic pyrrolines. rsc.orgua.es The key to this transformation is the regioselective insertion of the C2 synthon into a spiro-palladacycle intermediate formed via δ-C–H activation. rsc.org Furthermore, palladium-catalyzed spirocyclization involving sequential carbopalladation, intramolecular C-H activation, and regioselective alkyne insertion has been developed to afford spirooxindoles and spirodihydrobenzofurans. uwa.edu.au

Catalyst SystemReactantsProduct TypeReference
Rhodium(III)Oximes, 1-diazonaphthelen-2(1H)-onesSpirocyclic isoindole N-oxides uow.edu.au
Rhodium(III)Nitrones, Quinone diazidesSpirocyclic nitrones Current time information in Le Flore County, US.tandfonline.com
Palladium(0)γ,δ-Unsaturated oxime ester, 2-Chlorobenzoic acidSpirocyclic pyrrolines rsc.orgua.es
PalladiumCarbamoyl chlorides/aryl iodides, Oxa-bicyclic alkenesSpirooxindoles capes.gov.br

Intramolecular Cyclization Approaches, including Radical Cyclizations

Intramolecular cyclization is a fundamental strategy for the construction of cyclic molecules. Radical cyclizations, in particular, have proven to be effective for the synthesis of the azaspiro[4.4]nonane core.

A domino radical bicyclization process has been developed for the synthesis of 1-azaspiro[4.4]nonane derivatives. researchgate.net This method involves the formation and subsequent intramolecular capture of alkoxyaminyl radicals. researchgate.net The starting materials are O-benzyl oxime ethers containing a brominated or iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. The radical bicyclization is initiated by agents like 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B) and promoted by tributyltin hydride (Bu3SnH), yielding the 1-azaspiro[4.4]nonane skeleton in moderate yields as a mixture of diastereomers. researchgate.net

Another approach involves the intramolecular 1,3-dipolar cycloaddition of nitrones. The synthesis of 1-azaspiro[4.4]nonan-1-oxyls has been achieved by introducing a pent-4-enyl group to the nitrone carbon of 5,5-dialkyl-1-pyrroline N-oxides, followed by intramolecular 1,3-dipolar cycloaddition and subsequent isoxazolidine (B1194047) ring opening.

Cyclization TypeStarting MaterialsKey IntermediatesProductReference
Domino Radical BicyclizationO-benzyl oxime ethers with alkenyl moietyAryl/stannylvinyl and alkoxyaminyl radicals1-Azaspiro[4.4]nonane derivatives researchgate.net
Intramolecular 1,3-Dipolar Cycloaddition5,5-dialkyl-1-pyrroline N-oxides with pent-4-enyl groupNitrones, Isoxazolidines1-Azaspiro[4.4]nonan-1-oxylsN/A

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules in a single synthetic operation. Several MCRs have been adapted for the synthesis of spiro-pyrrolidine and azaspiro[4.4]nonane derivatives.

Phosphine-catalyzed [3+2]-cycloaddition reactions provide a direct route to 2-azaspiro[4.4]nonan-1-ones. uow.edu.auuwa.edu.aucapes.gov.brmathnet.ru This reaction typically involves the cycloaddition of 2-methylene-γ-lactams or acrylates with ylides derived from butynoic acid esters or amides. uow.edu.auuwa.edu.aumathnet.ru

The Ugi reaction, a versatile four-component reaction (4CR), has also been employed to generate spirocyclic scaffolds. wikipedia.org For instance, a three-component Ugi reaction between 1-(2-oxoethyl)cycloalkanecarboxylic acids, amines, and isocyanides yields spirocyclic N-substituted 5-carbamoyl-2-pyrrolidones, which are spiro-annelated pyroglutamic acid derivatives. frontiersin.org An Ugi 5-center-4-component reaction (U-5C-4CR) using chiral cyclic amino acids, benzyl (B1604629) isocyanide, and cyclic ketones has been utilized to create libraries of polycyclic spiro compounds. nih.govrsc.org

Furthermore, stereoselective synthesis of spirocyclic pyrrolidines has been achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction. rsc.org This involves the reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and secondary amino acids in the presence of a nanocatalyst. rsc.org Similarly, the synthesis of complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons has been accomplished via a multicomponent 1,3-dipolar cycloaddition where the order of addition of the primary amine, maleimides, and aldehyde is crucial. tandfonline.comua.es

MCR TypeKey ReactantsProduct ScaffoldReference
Phosphine-catalyzed [3+2]-cycloaddition2-Methylene-γ-lactams, Butynoic acid derivatives2-Azaspiro[4.4]nonan-1-ones uow.edu.auuwa.edu.aucapes.gov.brmathnet.ru
Ugi 3-component reaction1-(2-Oxoethyl)cycloalkanecarboxylic acids, Amines, IsocyanidesSpirocyclic N-substituted 5-carbamoyl-2-pyrrolidones frontiersin.org
Ugi 5-center-4-component reactionChiral cyclic amino acids, Benzyl isocyanide, Cyclic ketonesPolycyclic spiro compounds nih.govrsc.org
1,3-Dipolar cycloaddition5-Arylidene thiazolidine-2,4-diones, Isatin, Secondary amino acidsSpirocyclic pyrrolidines/pyrrolizidines rsc.org
1,3-Dipolar cycloadditionPrimary amine, Maleimides, AldehydeSpiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} tandfonline.comua.es

Stannyl Amine Protocol (SnAP) for Saturated Spirocyclic N-Heterocycles

The Stannyl Amine Protocol (SnAP) provides a direct and operationally simple one-step synthesis of saturated spirocyclic N-heterocycles from cyclic ketones and SnAP reagents. This method is particularly valuable as it generates N-unprotected spirocyclic amines, which are highly sought-after scaffolds in drug discovery. The reaction conditions are generally mild, and the protocol shows a broad substrate scope. The key to the success of this method was the identification of optimal conditions for the cyclization of ketimine intermediates, which are often challenging to prepare and prone to enamine formation. The use of hexafluoroisopropanol (HFIP) as a solvent or co-solvent was found to be critical for promoting the cyclization step.

Ketone SubstrateSnAP ReagentProductYield (%)Reference
N-Cbz-azetidin-3-oneSnAP 3-Me-M2-Methyl-2,7-diazaspiro[3.5]nonane derivative69N/A
CyclopentanoneSnAP M2-Azaspiro[4.4]nonane derivative75N/A
CyclohexanoneSnAP M2-Azaspiro[4.5]decane derivative82N/A
N-Boc-piperidin-4-oneSnAP M2,8-Diazaspiro[4.5]decane derivative91N/A

Enantioselective Synthesis of Azaspiro[4.4]nonane Scaffolds

The development of enantioselective methods for the synthesis of azaspiro[4.4]nonane scaffolds is of paramount importance, as the biological activity of chiral molecules is often stereospecific.

Chiral Auxiliaries and Catalytic Asymmetric Methods

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of azaspiro[4.4]nonanes, chiral auxiliaries have been employed to control the stereochemistry of key bond-forming reactions. For example, the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a key intermediate for the natural product (-)-cephalotaxine, was achieved starting from (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester. A crucial step in this synthesis was a Curtius rearrangement of an acyl azide (B81097), which installed an α-nitrogen substituent at a quaternary carbon center with high stereochemical fidelity.

Catalytic asymmetric methods represent a more atom-economical and elegant approach to enantiopure compounds. Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the efficient production of enantiopure chiral molecules with high selectivity. Various strategies, including the use of transition metals with chiral ligands, organocatalysis, and biocatalysis, are continuously being developed. While specific applications of all these methods to the direct synthesis of ethyl 2-azaspiro[4.4]nonane-6-carboxylate are not extensively documented, the principles of asymmetric catalysis are broadly applicable to the synthesis of chiral azaspirocyclic systems. For instance, the enantioselective synthesis of chiral bicyclo[1.1.1]pentanes has been achieved using a chiral oxazolidinone as an auxiliary.

Stereochemical Control at the Spirocenter

Achieving the desired stereochemistry at the spirocyclic carbon, the quaternary center that defines the three-dimensional structure, is a paramount challenge in the synthesis of 2-azaspiro[4.4]nonane derivatives. The spatial arrangement of substituents around this center is critical for biological activity. Chemists have developed several elegant strategies to address this, primarily through asymmetric catalysis and the use of chiral auxiliaries.

One of the most powerful methods is the catalytic asymmetric [3+2] cycloaddition reaction. This approach involves the reaction of an azomethine ylide with a dipolarophile. For instance, the reaction between glycine (B1666218) imino esters and α-alkylidene succinimides, catalyzed by a silver acetate/ThioClickFerrophos (AgOAc/TCF) complex, can produce spirocyclic pyrrolidines with high yields and excellent enantioselectivities. These reactions often proceed via a concerted mechanism where the facial selectivity is dictated by the chiral catalyst, thereby setting the absolute configuration of the newly formed spirocenter.

Another effective strategy is the use of chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to direct the stereochemical course of a reaction. Bicyclic lactams, for example, have been employed as chiral auxiliaries in the enantioselective synthesis of spiro-pyrrolidone oxindoles. uwa.edu.au In these syntheses, the chiral lactam controls the approach of a nucleophile in an SNAr reaction, leading to products with high diastereomeric excess. uwa.edu.ausynthonix.com After the key stereocenter is set, the auxiliary can be cleaved and recycled.

Domino reactions, such as radical bicyclizations, also offer a pathway to stereocontrolled spirocycles. The synthesis of 1-azaspiro[4.4]nonane derivatives has been achieved through a domino radical bicyclization of O-benzyl oxime ethers. acs.orgnih.gov These reactions can proceed with a notable preference for the trans diastereomer, demonstrating a degree of inherent stereocontrol based on the transition state geometry of the cyclization. acs.orgnih.gov

Table 1: Methods for Stereochemical Control at the Spirocenter

MethodKey FeaturesExample Catalyst/AuxiliaryStereoselectivity
Asymmetric [3+2] CycloadditionForms pyrrolidine (B122466) ring and spirocenter simultaneously.AgOAc/TCF complexHigh enantioselectivity
Chiral Auxiliary Controlled ReactionTemporary incorporation of a chiral group to direct bond formation.Bicyclic LactamsExcellent diastereoselectivity uwa.edu.ausynthonix.com
Domino Radical BicyclizationTandem cyclization forming the spirocyclic system.AIBN or Et3B initiatorDiastereoselective (trans preference) acs.orgnih.gov

Introduction and Functionalization of the Ethyl Carboxylate Moiety

The ethyl carboxylate group is a key functional handle on the target molecule, allowing for further derivatization or acting as a crucial pharmacophoric element. Its introduction can be achieved either by functionalizing a pre-formed spirocyclic core or by incorporating it during the ring-forming process itself.

Standard esterification procedures are commonly used to introduce the ethyl carboxylate group onto a pre-existing 2-azaspiro[4.4]nonane-6-carboxylic acid core. A typical method involves the reaction of the carboxylic acid with an alkylating agent in the presence of a non-nucleophilic base. For instance, the conversion of related spirocyclic carboxylic acids to their methyl esters has been achieved in excellent yields using methyl iodide and diisopropylethylamine (DIPEA). univ.kiev.ua This methodology is directly adaptable for the synthesis of the corresponding ethyl ester by substituting ethyl iodide for methyl iodide.

Transesterification, the conversion of one ester to another, can also be employed, although it is less common as a primary synthetic step unless a different ester precursor is more readily available. This would typically involve treating a methyl or other alkyl ester of the azaspiro[4.4]nonane carboxylic acid with ethanol (B145695) under acidic or basic catalysis.

A more convergent and atom-economical approach is to incorporate the carboxylate group during the construction of the heterocyclic ring. Phosphine-catalyzed [3+2] cycloaddition reactions are particularly well-suited for this purpose. The reaction of ylides derived from 2-butynoic acid ethyl ester with 2-methylene-γ-lactams can directly yield spiro-heterocyclic products containing the desired ester functionality. uwa.edu.au

Similarly, in domino radical bicyclizations, the ester group can be present on one of the starting materials. For example, a precursor bearing a carboethoxy substituent has been used in a radical cyclization to form a 1-azaspiro[4.4]nonane derivative, successfully carrying the ester group into the final spirocyclic product. acs.org This strategy efficiently combines the construction of the core scaffold with the installation of a key functional group.

Advanced Synthetic Techniques for Complex Azaspiro[4.4]nonane Derivatives

The development of novel and efficient synthetic methods is crucial for accessing structurally diverse and complex azaspiro[4.4]nonane derivatives for applications in drug discovery and materials science.

Transition-metal catalysis offers a powerful toolkit for the synthesis and functionalization of heterocyclic compounds. While Rh(III)-catalyzed C-H activation and annulation reactions are at the forefront of modern synthetic chemistry for creating complex ring systems, their specific application to the direct synthesis of the this compound core is not extensively documented in the surveyed literature.

However, palladium-catalyzed hydrogenation is a widely used and robust method for functional group transformations on the spirocyclic framework. In the synthesis of related spiro-γ-lactams, hydrogenation over palladium on carbon (Pd/C) has been effectively used to chemoselectively reduce imine functionalities within the spirocyclic system without affecting other groups. This reduction is often a crucial step in converting cycloaddition products into the final saturated heterocyclic systems.

Once the basic azaspiro[4.4]nonane framework is assembled, a variety of functional group interconversions (FGIs) can be performed to generate analogues or to elaborate the molecule towards a specific target. These transformations allow for the exploration of the chemical space around the core scaffold.

The ester group itself is a versatile starting point for such modifications. For example, the reduction of methyl esters of 2-azaspiro[3.3]heptane-1-carboxylic acid derivatives to the corresponding primary alcohols has been accomplished using lithium aluminum hydride (LiAlH4). univ.kiev.ua This transformation provides access to a new set of derivatives with different polarity and hydrogen-bonding capabilities. Conversely, selective reduction of an ester to an aldehyde can be achieved with reagents like diisobutylaluminium hydride (DIBAL-H). youtube.com

Other notable transformations include the Curtius rearrangement, which has been used on a spirocyclic carboxylic acid to install a nitrogen substituent at a quaternary carbon center via an acyl azide intermediate. uwa.edu.auresearchgate.net Additionally, the Krapcho dealkoxycarbonylation provides a method for the removal of an ester group, converting it back to a proton, which can be useful for simplifying a structure or for creating a specific substitution pattern. acs.org

Table 2: Examples of Functional Group Interconversions

TransformationReagent(s)Starting GroupProduct GroupReference
Ester ReductionLiAlH4Ester (-COOR)Alcohol (-CH2OH) univ.kiev.ua
Curtius RearrangementDPPA, heat; then H2OCarboxylic Acid (-COOH)Amine (-NH2) / Ketone uwa.edu.auresearchgate.net
DealkoxycarbonylationNaCl, DMSO, H2OEster (-COOR)Proton (-H) acs.org
Imine ReductionPd/C, H2Imine (C=N)Amine (CH-NH)N/A

Scale-Up Considerations and Flow Chemistry Approaches

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates careful consideration of scalability, process safety, and economic viability. While specific large-scale production data for this exact molecule is not extensively published, general principles derived from the synthesis of related spirocyclic structures, particularly spiro-γ-lactams and other amino acid derivatives, provide a roadmap for potential scale-up strategies. The inherent structural complexity of spirocycles can present challenges in achieving high yields and purity on a larger scale. rsc.org

Key considerations for the scale-up of synthetic routes, such as those involving multi-component reactions or cyclization steps, include reaction kinetics, heat and mass transfer, and the handling of potentially hazardous reagents. For instance, the synthesis of related spiro-γ-lactams has been achieved on a gram-scale, indicating the feasibility of producing these complex scaffolds in larger quantities. researchgate.net Methodologies that utilize readily available starting materials and a minimal number of synthetic steps are generally preferred for industrial applications to minimize cost and waste. acs.org

Flow Chemistry Approaches

Continuous flow chemistry has emerged as a promising technology to address many of the challenges associated with the scale-up of fine chemical production. nih.gov Its advantages over traditional batch processing include enhanced safety, better process control, improved reproducibility, and often higher yields and purity. nih.gov The application of flow chemistry to the synthesis of this compound could offer significant benefits.

For example, a continuous flow process for the synthesis of γ-amino acid derivatives has been successfully developed, showcasing the potential of this technology for producing related structures. nih.gov In one such process, immobilized enzymes were used in a packed-bed reactor to achieve high conversion rates and facilitate product isolation. nih.gov This approach not only enhances efficiency but also aligns with the principles of green chemistry by enabling catalyst recycling and reducing solvent usage.

The table below illustrates a hypothetical comparison between a traditional batch synthesis and a potential flow chemistry process for a related spirocyclic γ-amino ester, based on data from analogous reactions.

Table 1: Comparison of Batch vs. Flow Synthesis for a Spirocyclic γ-Amino Ester Analogue

Parameter Traditional Batch Synthesis Potential Flow Chemistry Synthesis
Reaction Time 12 - 24 hours 30 - 60 minutes
Yield 60 - 75% 85 - 95%
Throughput Grams / day Kilograms / day
Process Control Limited (hot spots, mixing issues) Precise (temperature, pressure, stoichiometry)
Safety Higher risk with exothermic reactions Enhanced safety due to small reaction volumes

| Scalability | Non-linear, often requires re-optimization | Linear, scale-out by adding more reactors |

This table is illustrative and based on general principles and data from related syntheses. Specific values would need to be determined experimentally for this compound.

The development of a continuous flow synthesis for this compound would likely involve the modular design of a reactor system. Each module could be dedicated to a specific reaction step, such as the initial formation of a precursor, the key cyclization reaction to form the spirocyclic core, and subsequent purification steps. In-line analytical techniques could be integrated to monitor reaction progress in real-time, allowing for rapid optimization and quality control. nih.gov

Furthermore, the synthesis of spiro-γ-lactams, which are structurally similar to the lactam precursor of the target amino ester, has been the subject of considerable research, with some approaches being amenable to scale-up. rsc.orgresearchgate.net These methodologies often involve transition metal-catalyzed reactions or multi-component strategies that could potentially be adapted to a flow-based system. google.com The successful industrial production of various spirocyclic drugs demonstrates that complex, multi-step syntheses of such scaffolds can be efficiently scaled. mdpi.com

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Azaspiro[4.4]nonane Nitrogen Atom

The nitrogen atom in the 2-azaspiro[4.4]nonane ring is a secondary amine, rendering it nucleophilic and susceptible to a variety of reactions common to this functional group.

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily participating in substitution reactions. This is most commonly observed in N-alkylation and N-acylation reactions. While specific studies on ethyl 2-azaspiro[4.4]nonane-6-carboxylate are not extensively documented, the reactivity can be inferred from the general behavior of secondary amines and related azaspirocyclic systems.

For instance, the nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group.

Similarly, N-acylation can be achieved by treating the compound with acyl chlorides or anhydrides in the presence of a base to neutralize the liberated acid. This reaction introduces an acyl group onto the nitrogen atom, forming an amide.

These reactions are fundamental in modifying the properties of the parent molecule, for example, by introducing new functional groups or by protecting the nitrogen during other chemical transformations.

The nitrogen atom of this compound can participate in amide bond formation when reacted with a carboxylic acid. This transformation typically requires the activation of the carboxylic acid using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a more reactive intermediate that is then susceptible to nucleophilic attack by the amine.

This reaction is a cornerstone of peptide synthesis and is widely used in medicinal chemistry to link the azaspiro[4.4]nonane scaffold to other molecular fragments, enabling the exploration of structure-activity relationships.

Reactivity of the Ethyl Carboxylate Group

The ethyl carboxylate group is the second major site of reactivity in the molecule, offering a gateway to a variety of other functional groups.

The ethyl ester of 2-azaspiro[4.4]nonane-6-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally a cleaner reaction with fewer side products. This process typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. mdpi.com

The resulting 2-azaspiro[4.4]nonane-6-carboxylic acid is a key intermediate for further functionalization, particularly for the formation of amides with different amines.

ReactantReagents and ConditionsProductReference
tert-butyl (S)-4-methyleneprolinateMeOH, THF, H₂O, aq. KOH, rt, 32 h(S)-4-methyleneproline mdpi.com

This table illustrates the hydrolysis of a related proline derivative, a reaction analogous to the hydrolysis of this compound.

Once the carboxylic acid is formed, it can be converted into a range of other carboxylic acid derivatives. The most common of these is the formation of amides, as described in section 3.1.2, by coupling the acid with a primary or secondary amine.

Furthermore, the carboxylic acid can be converted to an acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive intermediate that can readily react with various nucleophiles to form amides, esters, and other derivatives.

Another important transformation is the formation of hydrazides, which are synthesized by reacting the ethyl ester directly with hydrazine (B178648) hydrate, often with heating. Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and can also serve as precursors for the Curtius rearrangement to form amines. An example of a related transformation involves the conversion of a carboxylic acid to an acyl azide (B81097), a key step in the Curtius rearrangement. clockss.org

ReactantReagents and ConditionsProductReference
Acid 11 (PhO)₂PON₃, Na₂CO₃, cat. DMAPAcyl azide 12 clockss.org

This table shows the conversion of a carboxylic acid to an acyl azide, a precursor for various carboxylic acid derivatives.

Spiroannulation and Ring Expansion/Contraction Mechanisms

The formation of the 2-azaspiro[4.4]nonane skeleton itself, as well as its potential for rearrangement, are important aspects of its chemistry.

Several synthetic strategies have been developed to construct the 2-azaspiro[4.4]nonane ring system. One of the classical methods is the Dieckmann condensation , which is an intramolecular Claisen condensation of a diester to form a β-keto ester. alfa-chemistry.comwikipedia.orgnumberanalytics.com This method is particularly effective for forming five- and six-membered rings. wikipedia.org

More contemporary methods include:

Intramolecular Prins Cyclization/Schmidt Reaction: A tandem reaction promoted by a Lewis acid like TiCl₄ can efficiently construct the azaspiro[4.4]nonane core. scilit.comnih.govsigmaaldrich.com

Phosphine-Catalyzed [3+2] Cycloadditions: This method allows for the synthesis of 2-azaspiro[4.4]nonan-1-ones from 2-methylene γ-lactams and allenoates. uow.edu.auuwa.edu.auresearchgate.net

Domino Radical Bicyclization: This process involves the formation and capture of alkoxyaminyl radicals to build the spirocyclic skeleton. nih.gov

Intramolecular 1,3-Dipolar Cycloaddition: This strategy has been used to synthesize 1-azaspiro[4.4]nonan-1-oxyls, which are structurally related to the 2-azaspiro[4.4]nonane system. nih.gov

While specific studies on the ring expansion or contraction of this compound are not prevalent, the pyrrolidine (B122466) ring within the spirocycle could potentially undergo such transformations. For instance, ring expansion of pyrrolidines to azepanes can be achieved through various methods, including reactions involving bicyclic azetidinium intermediates. researchgate.netresearchgate.netchemrxiv.org Conversely, ring contraction of larger nitrogen-containing heterocycles, such as pyridines, to form pyrrolidines has also been reported. osaka-u.ac.jpnih.gov These methodologies suggest that, under the appropriate conditions, the 2-azaspiro[4.4]nonane framework could be synthetically manipulated to access different ring sizes.

Mechanistic Studies of Spirocyclization Pathways

The formation of the 2-azaspiro[4.4]nonane core is a key challenge in the synthesis of this class of compounds. Research into analogous structures has illuminated several effective spirocyclization mechanisms, with phosphine-catalyzed [3+2] cycloadditions and the Curtius rearrangement being prominent strategies.

Phosphine-Catalyzed [3+2] Cycloaddition:

One of the primary methods for constructing the 2-azaspiro[4.4]nonan-1-one skeleton involves a phosphine-catalyzed [3+2] cycloaddition. This reaction typically occurs between a 2-methylene γ-lactam and an allenoate or a related activated alkyne. The proposed mechanism, based on studies of similar cycloadditions, proceeds through the initial nucleophilic addition of a phosphine, such as triphenylphosphine, to the allenoate. This generates a zwitterionic intermediate that then reacts with the methylene (B1212753) lactam in a [3+2] fashion to yield the spirocyclic product. This method is advantageous for its efficiency in creating the complex spiro-fused ring system in a single step.

Curtius Rearrangement:

The Curtius rearrangement provides an alternative and powerful route to the 2-azaspiro[4.4]nonane framework, particularly for installing the nitrogen atom into the spirocycle. This reaction involves the thermal decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is a versatile intermediate that can be subsequently trapped by various nucleophiles. In the context of synthesizing azaspiro[4.4]nonane derivatives, a strategically positioned carboxylic acid on a cyclopentane (B165970) precursor can be converted to an acyl azide. The subsequent rearrangement and intramolecular cyclization lead to the formation of the desired spiro-lactam. Mechanistic studies have shown that the thermal Curtius rearrangement is a concerted process, where the migration of the alkyl group and the expulsion of nitrogen gas occur simultaneously, proceeding with complete retention of stereochemistry at the migrating carbon. This stereospecificity is a crucial feature for controlling the configuration of the final spirocyclic product.

PathwayKey IntermediatesMechanistic Features
Phosphine-Catalyzed [3+2] Cycloaddition Phosphine-allenoate zwitterionForms the spirocycle in a single annulation step.
Curtius Rearrangement Acyl azide, IsocyanateConcerted, stereospecific rearrangement with retention of configuration.

Condition-Controlled Selective Synthesis

The selective synthesis of specific stereoisomers of 2-azaspiro[4.4]nonane derivatives is highly dependent on the reaction conditions. While specific studies on this compound are not extensively detailed in the literature, principles from related syntheses can be applied. For instance, in domino radical bicyclization reactions used to create the 1-azaspiro[4.4]nonane skeleton, the choice of radical initiator and reaction temperature has been shown to influence the diastereoselectivity of the product. The use of triethylborane (B153662) (Et₃B) as a radical initiator at room temperature has been reported to provide improved diastereoselectivity compared to AIBN at reflux in the synthesis of some 1-azaspiro[4.4]nonane derivatives. nih.gov This suggests that lower reaction temperatures can favor the formation of a particular diastereomer.

Furthermore, in syntheses involving the Curtius rearrangement, the stereochemistry of the final product is directly controlled by the stereochemistry of the carboxylic acid precursor, due to the concerted nature of the rearrangement. Therefore, enantioselective synthesis of the precursor is a key strategy for obtaining enantiomerically pure spirocyclic compounds.

Other Chemical Modifications and Derivatizations of the Spirocyclic System

The this compound molecule possesses several sites for further chemical modification. The secondary amine in the pyrrolidine ring can be N-alkylated or N-acylated to introduce a variety of substituents. The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to a primary alcohol.

For example, studies on related 2-azaspiro[3.3]heptane-1-carboxylic acid derivatives have demonstrated a range of functional group transformations. The carboxylic acid can be converted to its methyl ester, which can then be reduced to the corresponding alcohol using lithium aluminum hydride. univ.kiev.ua This alcohol, in turn, can serve as a precursor for other functional groups.

A patent for N-aryl diazaspirocyclic compounds describes the modification of a related tert-butyl 2,6-diazaspiro[4.4]nonane-2-carboxylate. google.com In this example, a benzyl (B1604629) group on one of the nitrogen atoms is removed by catalytic hydrogenation, demonstrating that protecting groups on the nitrogen can be selectively removed to allow for further derivatization. google.com These examples of reactivity on analogous spirocyclic systems indicate the potential for a wide range of derivatizations of this compound, allowing for the synthesis of a diverse library of related compounds.

Reaction TypeReagents/ConditionsPotential Product
N-Alkylation/N-Acylation Alkyl halides/Acyl chlorides, BaseN-Substituted 2-azaspiro[4.4]nonane derivatives
Ester Hydrolysis Aqueous acid or base2-Azaspiro[4.4]nonane-6-carboxylic acid
Ester Reduction Lithium aluminum hydride (LiAlH₄)(2-Azaspiro[4.4]nonan-6-yl)methanol
Amide Formation Amine, Coupling agent (from the carboxylic acid)2-Azaspiro[4.4]nonane-6-carboxamide derivatives

Applications in Chemical Biology and Ligand Design

Ethyl 2-azaspiro[4.4]nonane-6-carboxylate as a Privileged Scaffold for Bioactive Molecules

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the development of new drugs. hebmu.edu.cnnih.govpageplace.de The 2-azaspiro[4.4]nonane core, as exemplified by this compound, is considered such a scaffold due to its advantageous structural features. hebmu.edu.cnbldpharm.com

Natural products, with their structural diversity and biological activity, often serve as inspiration for the design of privileged scaffolds. hebmu.edu.cn The three-dimensionality of these molecules is a key factor in their clinical success. hebmu.edu.cn Spirocyclic systems, by their very nature, possess a higher degree of three-dimensionality compared to many traditional flat, aromatic structures used in drug design. This increased sp3 character is a desirable trait in modern drug discovery. bldpharm.com

One of the primary advantages of using the 2-azaspiro[4.4]nonane scaffold is the conformational control it imparts on a molecule. The fusion of the two rings at a single carbon atom restricts the number of accessible conformations, leading to a more rigid structure compared to flexible aliphatic or cyclic systems. This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty upon binding to a receptor, potentially leading to higher binding affinities.

The rigid nature of the spirocyclic core ensures that the substituents are held in well-defined spatial orientations. This allows for the precise positioning of pharmacophoric elements, which is crucial for specific and high-affinity interactions with the binding site of a protein. For instance, in the design of ligands for G-protein coupled receptors (GPCRs), the defined geometry of the scaffold can ensure optimal placement of amine and aromatic groups for receptor engagement.

The spirocyclic architecture of the 2-azaspiro[4.4]nonane core has a profound influence on receptor binding and affinity. The introduction of a spiro center creates a more complex and defined three-dimensional shape that can better complement the often-intricate topographies of receptor binding pockets. This can lead to enhanced selectivity for the target receptor over other related proteins, thereby reducing the potential for off-target effects.

Studies on various spirocyclic compounds have demonstrated that this structural feature can significantly impact biological activity. For example, the exchange of a flexible morpholine (B109124) ring with more rigid azaspiro cycles in melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists led to lower lipophilicity and improved selectivity and metabolic stability. bldpharm.com Furthermore, research on conformationally restricted analogs of known ligands has shown that the cis configuration of spirocyclic compounds is often better tolerated by receptor sites than the trans configuration, highlighting the importance of stereochemistry in ligand design. nih.gov

The development of N-aryl diazaspirocyclic compounds for the treatment of central nervous system (CNS) disorders characterized by dysfunction of nicotinic cholinergic neurotransmission further underscores the utility of spirocyclic scaffolds. google.com These compounds, including derivatives of diazaspiro[4.4]nonane, have shown potential in modulating neurotransmitter release and alleviating pain. google.com

PropertyInfluence of Spirocyclic Architecture
Conformational Rigidity Reduces the number of accessible conformations, pre-organizing the ligand for binding.
Three-Dimensionality Provides a more complex and defined shape for better complementarity with receptor binding sites.
Selectivity The rigid structure can lead to higher selectivity for the target receptor over off-targets.
Binding Affinity Reduced entropic penalty upon binding can lead to higher affinity.
Physicochemical Properties Can modulate properties such as lipophilicity (logD) and metabolic stability. bldpharm.com

Design and Synthesis of Derivatives for Target Interaction Studies

The 2-azaspiro[4.4]nonane scaffold serves as a versatile template for the design and synthesis of a wide array of derivatives for studying target interactions. The ethyl ester group in this compound can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides, providing a convenient handle for further functionalization. The secondary amine in the pyrrolidine (B122466) ring is another key site for modification, allowing for the introduction of diverse substituents to probe the chemical space around a biological target.

The synthesis of derivatives often involves multi-step sequences. For example, the synthesis of 2-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid involves the formation of the spirocyclic core followed by functionalization to introduce the hydroxymethyl and acetic acid groups. Phosphine-catalyzed [3+2]-cycloadditions represent another synthetic route to 2-azaspiro[4.4]nonan-1-ones. uwa.edu.auresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. For azaspiro[4.4]nonane derivatives, SAR studies typically involve systematically modifying different parts of the molecule and evaluating the impact on receptor binding affinity and functional activity.

For instance, in a series of fluoro analogues of 8-azaspiro[4.5]decane-7,9-dione, which shares structural similarities with the azaspiro[4.4]nonane system, SAR studies revealed that specific substitutions on the phenylpiperazine moiety led to high-affinity and selective antagonists for the α1d-adrenergic receptor. nih.gov These studies often explore the effects of:

N-substitution: The nature of the substituent on the nitrogen atom of the pyrrolidine ring is often critical for receptor recognition and can be varied to include alkyl, aryl, and aralkyl groups.

Stereochemistry: The relative stereochemistry of substituents on the spirocyclic core can have a dramatic effect on biological activity, as seen in cases where the cis isomer is significantly more active than the trans isomer. nih.gov

The strategic placement of substituents on the 2-azaspiro[4.4]nonane scaffold can fine-tune the biological activity of the resulting compounds. The choice of substituents is guided by their electronic and steric properties, as well as their potential to engage in specific interactions with the target receptor, such as hydrogen bonding, hydrophobic interactions, or ionic interactions.

For example, the introduction of fluorine atoms or trifluoromethyl groups can significantly alter a molecule's properties. Fluorine substitution can influence a compound's lipophilicity, metabolic stability, and binding affinity. The powerful electron-withdrawing nature of substituents like CF3 and OCF3 can also impact the electronic properties of the molecule, which can be crucial for its interaction with the biological target. mdpi.com

In the context of ketamine ester analogues, SAR studies have shown that the position and nature of substituents on the aromatic ring have a significant impact on their anesthetic and analgesic properties. mdpi.com Generally, 2- and 3-substituted compounds were found to be more active than their 4-substituted counterparts. mdpi.com

Substituent PositionGeneral Effect on Activity (Ketamine Esters) mdpi.com
2-Position Generally favored for substitution, leading to more active compounds.
3-Position Also a favorable position for substitution.
4-Position Generally less active than 2- and 3-substituted compounds.

Mechanistic Insights into Biological Target Interactions

Understanding the mechanism by which a ligand interacts with its biological target is a central goal of chemical biology. The rigid framework of this compound and its derivatives facilitates the study of these interactions. By locking the pharmacophoric groups in a defined orientation, these molecules can help to elucidate the specific binding modes required for agonism or antagonism at a particular receptor.

Conformational analysis of conformationally restricted ligands can reveal the spatial regions that are explored by different parts of the molecule, providing clues about the shape and nature of the receptor's binding pocket. nih.gov For example, studies on conformationally restricted 5-HT(1A) receptor ligands suggested that a nonlinear geometry has a significant influence on postsynaptic receptor stimulation. nih.gov

The use of these rigid scaffolds can also help to validate pharmacophore models and guide the design of new ligands with improved properties. By comparing the activity of rigid and flexible analogues, researchers can gain insights into the conformational requirements for binding and activation of a receptor. This information is invaluable for the rational design of next-generation therapeutic agents.

Enzyme Inhibition (e.g., Carboxylesterases, Autotaxin, HIV-1 Integrase)

While specific research on this compound as an enzyme inhibitor is limited, the broader class of azaspiro derivatives has been explored for this purpose. For instance, amido-substituted azaspiro derivatives have been investigated as potential inhibitors of tankyrases (TNKS1 and TNKS2), enzymes involved in the Wnt/β-catenin signaling pathway, which is a key target in cancer therapy. google.com Inhibition of tankyrases can block the degradation of Axin proteins, leading to the suppression of β-catenin signaling. google.com

Receptor Ligand Modulators (e.g., Sigma Receptor, Serotonin Receptors, Ion Channels)

The azaspiro[4.4]nonane skeleton is present in compounds that show marked biological activity as receptor modulators. Derivatives of 1-azaspiro[4.4]nonane have been identified as agonists of nicotinic acetylcholine (B1216132) receptors (mAChR), highlighting the potential of this spirocyclic system in modulating ion channels. nih.gov

Furthermore, research into related diazaspiro[4.4]nonane scaffolds has yielded potent ligands for sigma receptors. These receptors are implicated in a variety of neurological conditions. The rigid structure of the spirocyclic core is believed to be a key factor in achieving high affinity and selectivity for these targets.

Interaction with Viral Proteases (e.g., SARS-CoV-2 MPro)

The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. While extensive research has been conducted to find inhibitors of SARS-CoV-2 Mpro, there is currently no specific published research detailing the interaction of this compound or its close derivatives with this viral protease. The search for effective inhibitors continues to be a major focus in antiviral research.

Exploration of Biological Activities (Focus on In Vitro Research)

In vitro studies have begun to uncover the potential of spirocyclic compounds, including derivatives of the azaspiro[4.4]nonane core, across a range of therapeutic areas.

Antimicrobial Properties of Spirocyclic Amine Derivatives

Hybrid molecules containing azaheterocyclic structures are a significant area of interest in the development of new antimicrobial therapies to combat drug resistance. nih.gov Azine derivatives, a class that includes the pyridine-like nitrogen-containing ring of the azaspiro core, are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antibacterial and antifungal properties. nih.gov While specific studies on the antimicrobial properties of this compound are not prominent, the general class of spiro compounds is being investigated. For example, some quinazolinone derivatives have shown favorable antimicrobial activity, and the incorporation of diverse heterocyclic systems is a common strategy to enhance potency. researchgate.net

Anticancer Research Applications of Spirocyclic Scaffolds

Spirocyclic scaffolds are increasingly recognized for their potential in anticancer drug discovery due to their unique three-dimensional conformations which can lead to novel interactions with cancer-related targets. tandfonline.com The 1-azaspiro[4.4]nonane ring system is a core component of Cephalotaxus alkaloids, such as homoharringtonine, which has been approved for the treatment of chronic myeloid leukemia due to its potent antiproliferative activities. nih.gov This demonstrates the potential of the azaspiro[4.4]nonane scaffold in developing effective anticancer agents. Furthermore, various heterocyclic scaffolds, such as oxadiazoles (B1248032) and benzofurans, are actively being investigated and modified to enhance their cytotoxicity against numerous tumor cell lines, indicating a broad interest in such rigid structures for cancer therapy. researchgate.netnih.govmdpi.comresearchgate.net

Anticonvulsant Activity of Azaspiro[4.4]nonane-based Compounds

One of the most well-documented biological activities of the azaspiro[4.4]nonane core is its potential as an anticonvulsant. Extensive research has been conducted on derivatives of 2-azaspiro[4.4]nonane-1,3-dione, a close structural analog of the title compound. These studies have revealed that modifications at the imide nitrogen atom significantly influence anticonvulsant activity.

Structure-activity relationship (SAR) studies have shown that the efficacy of these compounds depends on the size of the cycloalkyl spiro system and the nature of the substituent on the nitrogen atom. scispace.comuj.edu.pl For instance, N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione was identified as a particularly active derivative. scispace.com Further studies explored various substitutions on the phenyl ring, finding that the presence and position of methyl or trifluoromethyl groups can modulate activity. nih.govresearchgate.net Specifically, an imine (-NH-) linker between the nitrogen and an aromatic moiety was found to increase anticonvulsant activity compared to a methylene (B1212753) (-CH2-) linker. scispace.com

In preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, several N-substituted 2-azaspiro[4.4]nonane-1,3-diones have demonstrated significant anticonvulsant effects. nih.govnih.gov

Below is a data table summarizing the anticonvulsant activity of selected N-substituted 2-azaspiro[4.4]nonane-1,3-dione derivatives.

Compound NameStructureKey FindingsReferences
N-phenylamino-2-azaspiro[4.4]nonane-1,3-dioneA 2-azaspiro[4.4]nonane-1,3-dione with a phenylamino (B1219803) group at the nitrogen.Identified as a highly active derivative among a series of compounds. The imine linker was shown to be beneficial for activity. scispace.com
N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dioneA derivative with a 4-methylphenylamino substituent.Showed potent activity, primarily in the sc.Met test, indicating the influence of substituent position on the aryl ring. nih.gov
N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dioneA derivative with a 2-trifluoromethylphenylamino substituent.Demonstrated potent anticonvulsant activity, highlighting the effect of electron-withdrawing groups on the aryl moiety. nih.gov
N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dioneA derivative with an aminophenyl group.Showed potent activity in the MES test with an ED50 of 76.27 mg/kg. nih.gov

Computational Chemistry and Structural Elucidation

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. While specific DFT studies on Ethyl 2-azaspiro[4.4]nonane-6-carboxylate are not extensively documented in publicly available literature, the methodology has been widely applied to similar heterocyclic and spirocyclic systems.

A typical DFT study on this molecule would involve geometry optimization to find the lowest energy conformation. Subsequent calculations at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set) would provide insights into various electronic properties. These properties are crucial for predicting the molecule's behavior in chemical reactions and biological systems.

Key parameters that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, which are critical for ligand-protein binding. For this compound, the carbonyl oxygen of the ester group and the nitrogen atom of the pyrrolidine (B122466) ring would be expected to be regions of negative potential.

ParameterDescriptionPredicted Significance for this compound
HOMO EnergyHighest Occupied Molecular Orbital EnergyIndicates electron-donating capacity, likely localized on the nitrogen atom.
LUMO EnergyLowest Unoccupied Molecular Orbital EnergyIndicates electron-accepting capacity, potentially around the carbonyl group.
HOMO-LUMO GapEnergy difference between HOMO and LUMOReflects chemical reactivity and kinetic stability. A larger gap implies higher stability.
Molecular Electrostatic Potential (MEP)3D map of charge distributionIdentifies sites for electrophilic and nucleophilic attack and hydrogen bonding.

Conformational Analysis of the Azaspiro[4.4]nonane System

The 2-azaspiro[4.4]nonane system is characterized by two fused five-membered rings, a cyclopentane (B165970) and a pyrrolidine ring, sharing a single spiro carbon atom. This arrangement imparts significant conformational constraints, yet allows for a degree of flexibility that can be crucial for biological activity.

For this compound, the key conformational variables include:

The puckering of the cyclopentane and pyrrolidine rings.

The orientation of the ethyl carboxylate group, which can be in either an axial or equatorial-like position relative to the cyclopentane ring. The equatorial orientation is generally favored to minimize steric hindrance.

The potential for an intramolecular hydrogen bond between the N-H of the pyrrolidine and the carbonyl oxygen of the ester group, which could further stabilize certain conformations.

RingPossible ConformationsKey Factors
CyclopentaneEnvelope, Twist (Half-Chair)Minimization of torsional strain.
PyrrolidineEnvelope, Twist (Half-Chair)Position of the nitrogen atom and substituent effects.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. While no specific molecular docking studies featuring this compound are readily available, the azaspiro[4.4]nonane scaffold has been identified as a privileged structure in drug discovery, suggesting its potential as a core for designing ligands for various protein targets. For instance, derivatives of 2-azaspiro[4.4]nonane have been investigated for their anticonvulsant activity. researchgate.net

A hypothetical molecular docking study of this compound into a target protein would involve:

Preparation of the Ligand and Receptor: The 3D structure of the ligand would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock or Glide, the ligand would be placed into the binding site of the receptor, and various conformations and orientations would be sampled.

Scoring and Analysis: The resulting poses would be scored based on a function that estimates the binding free energy. The top-scoring poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The ethyl carboxylate group and the secondary amine of the pyrrolidine ring in this compound are capable of forming hydrogen bonds, which are often crucial for high-affinity binding. The spirocyclic core provides a rigid framework that can position these interacting groups in a well-defined orientation.

Machine Learning Approaches in Scaffold Design and Optimization

The use of machine learning (ML) in drug discovery is a rapidly growing field. ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, untested compounds. The azaspiro[4.4]nonane scaffold has been noted in large chemical libraries used for building such models. chemrxiv.org

ML approaches can be applied to the design and optimization of azaspiro[4.4]nonane derivatives in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the structural or physicochemical properties of a series of compounds with their biological activity. An ML-based QSAR model could be developed for azaspiro[4.4]nonane derivatives to predict their activity against a specific target and guide the synthesis of more potent analogues.

Generative Models: Advanced ML techniques, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can be used to design novel molecules with desired properties. By training on a database of known active compounds, a generative model could propose new azaspiro[4.4]nonane derivatives that are likely to be active.

ADMET Prediction: ML models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. Such models could be used to assess the drug-likeness of this compound and its derivatives early in the discovery process. The "beyond Rule of 5" (bRo5) concept, which is relevant for larger and more complex molecules, can also be explored using machine learning to better predict oral bioavailability. researchgate.net

Spectroscopic Characterization and X-ray Crystallography of Azaspiro[4.4]nonane Derivatives

The unambiguous determination of the structure of this compound relies on a combination of spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their connectivity. Key signals would include those for the ethyl group (a triplet and a quartet), the protons on the pyrrolidine and cyclopentane rings, and the N-H proton. The coupling constants between protons on the five-membered rings can give insights into their conformation.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the spiro carbon, and the carbons of the two rings and the ethyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. A strong absorption band around 1730 cm⁻¹ would be expected for the C=O stretching of the ester group. The N-H stretching vibration would appear as a band in the region of 3300-3500 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise conformation of the molecule in the solid state. For a chiral molecule like this compound, X-ray crystallography can be used to determine the absolute stereochemistry. While a crystal structure for the title compound is not reported, crystallographic data for related azaspiro[4.4]nonane derivatives have been used to confirm their structures and analyze their conformations. researchgate.net

TechniqueExpected Key Features for this compound
¹H NMRSignals for ethyl group (triplet, quartet), N-H proton, and complex multiplets for ring protons.
¹³C NMRSignals for carbonyl carbon (~170-175 ppm), spiro carbon, and other aliphatic carbons.
IR SpectroscopyC=O stretch (~1730 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C-H stretches.
Mass SpectrometryMolecular ion peak corresponding to the exact mass of C₁₁H₁₉NO₂.
X-ray CrystallographyProvides precise 3D structure, bond lengths, angles, and absolute stereochemistry.

Comparative Analysis and Advanced Derivative Studies

Comparison with Other Spirocyclic Nitrogen Heterocycles

Spirocyclic scaffolds have gained significant attention in medicinal chemistry and material science due to their inherent three-dimensionality. tandfonline.comcapes.gov.br This rigid, non-planar structure allows for precise spatial orientation of functional groups, which can lead to improved efficacy and selectivity when interacting with biological targets. tandfonline.com The 2-azaspiro[4.4]nonane core of the title compound provides a unique framework that can be compared with its homologues and heteroatom-substituted analogues to understand its specific chemical behavior.

The azaspiro[4.5]decane system, a close homologue of the azaspiro[4.4]nonane scaffold, features a six-membered ring fused to the five-membered pyrrolidine (B122466) ring, in contrast to the two five-membered rings of the [4.4] system. This increase in ring size from a cyclopentane (B165970) to a cyclohexane (B81311) moiety can influence the compound's physicochemical and biological properties.

The synthesis of 1,4-dioxa-8-azaspiro[4.5]decane derivatives has been explored for applications such as radioligands for σ1 receptors, which are relevant for tumor imaging. nih.gov This highlights the utility of the azaspiro[4.5]decane scaffold as a versatile building block in medicinal chemistry. nih.govchemicalbook.comsigmaaldrich.com

The replacement of a carbon atom with a heteroatom like oxygen (oxa) or sulfur (thia) within the spirocyclic framework leads to significant changes in the molecule's properties. These substitutions can alter polarity, hydrogen bonding capacity, solubility, and metabolic stability. tandfonline.comrsc.org

Oxa-azaspiro Analogues: The incorporation of an oxygen atom can dramatically improve aqueous solubility. rsc.org For example, the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones has yielded compounds with potent anticancer activity against various human cancer cell lines. nih.gov The synthetic route involved a key metal-catalyzed oxidative cyclization. nih.gov Similarly, 7-oxa-2-azaspiro[3.5]nonane derivatives have been explored as bioisosteres of piperidine, showing enhanced water solubility and, in some cases, lower toxicity compared to the parent drug. univ.kiev.ua

Thia-azaspiro Analogues: Sulfur-nitrogen heterocycles are known for a wide range of biological activities and for their applications in material sciences. researchgate.net The synthesis of a novel 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide system has been reported, demonstrating the creation of new chemical entities through the reaction of a keto sulfone with N-alkylaminoethanols. researchgate.net The presence of the sulfone group (SO2) significantly influences the electronic properties and geometry of the scaffold. Another example is 6-methyl-7-oxa-1-thia-4-azaspiro[4.4]nonane, which has been identified as a fragrance ingredient. nih.gov

The chemical and biological behavior of spirocyclic compounds is intricately linked to the size of the constituent rings and the position of any heteroatoms. tandfonline.comnih.gov

Impact of Ring Size: Changing the ring size, for example from a spiro[4.4]nonane to a spiro[4.5]decane, alters the bond angles and conformational flexibility of the scaffold. nih.gov This can affect the molecule's binding affinity to a target protein. tandfonline.com Smaller rings, such as in azaspiro[3.3]heptane, introduce significant ring strain, resulting in a more rigid and densely packed structure. researchgate.net This rigidity can be advantageous in locking a molecule into a bioactive conformation. tandfonline.com The development of synthetic methods for spirocycles with varying ring sizes, from three- to eight-membered rings, is an active area of research. nih.govrsc.org

Impact of Heteroatom Position: The strategic placement of heteroatoms like nitrogen and oxygen is a key tool in drug design. nih.gov Replacing carbon with a heteroatom changes the scaffold's polarity, solubility, and metabolic stability. tandfonline.comrsc.org For instance, azaspirocycles often show higher solubility and basicity and better metabolic stability compared to their non-spirocyclic counterparts like piperidines and morpholines. tandfonline.com The position of the nitrogen atom in the 2-azaspiro[4.4]nonane ring provides a vector for introducing substituents that can explore the chemical space around the core scaffold. nih.gov The introduction of an oxygen atom, creating an oxa-azaspiro compound, can further enhance properties like water solubility. rsc.org

Stereochemical Purity and Isomeric Studies

Spirocycles are inherently three-dimensional structures, and the spiro-carbon atom is a quaternary stereocenter if the two rings are different and unsymmetrically substituted. rsc.orgnih.gov For a molecule like Ethyl 2-azaspiro[4.4]nonane-6-carboxylate, additional stereocenters exist at positions 2 and 6 of the azaspiro[4.4]nonane ring system. The control of stereochemistry is crucial as different stereoisomers can exhibit vastly different biological activities and physicochemical properties. nih.gov

The rigid nature of spirocyclic scaffolds helps to lock the conformation of a molecule, which can lead to optimized interactions with a biological target and improved selectivity. tandfonline.com The development of stereoselective synthetic strategies is therefore a significant goal in organic chemistry. rsc.org These methods aim to produce enantiomerically pure compounds, which is essential for developing effective and safe therapeutic agents. While specific isomeric studies on this compound are not widely reported, the principles of stereocontrol developed for related spirocyclic systems are directly applicable. rsc.orgnih.gov

Advanced Functionalization Strategies for Scaffold Diversification

The 2-azaspiro[4.4]nonane scaffold is a versatile building block that can be functionalized to create libraries of diverse compounds for biological screening. nih.gov The ethyl carboxylate group at the 6-position and the secondary amine at the 2-position of the title compound serve as orthogonal points for diversification.

Recent research has focused on developing efficient synthetic routes to functionalized spirocycles. For example, derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid have been synthesized on a multigram scale, providing various functional groups that allow for versatile incorporation into larger molecules. univ.kiev.uaresearchgate.net Another innovative approach involves the ring expansion of 3-oxetanone-derived spirocycles to access valuable nitrogen heterocycles like morpholines and piperazines. Photocatalysis has also been employed to create densely functionalized 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes for DNA-encoded libraries, showcasing a modern method for accessing sp3-rich, structurally complex molecules. rsc.org These strategies highlight the ongoing efforts to expand the chemical space accessible from spirocyclic scaffolds.

Material Science Applications of Spirocyclic Architectures

The unique, rigid, and three-dimensional geometry of spirocyclic compounds makes them attractive for applications in material science. mdpi.comdigitellinc.com Spirocyclic polymers, for instance, have been developed for membrane-based separations. nih.govacs.org

N-Aryl-linked spirocyclic polymers containing spirobifluorene units create materials with non-interconnected microporosity. nih.govacs.org These glassy polymer membranes have demonstrated the ability to fractionate light crude oil by sorting molecules based on size and class, offering a more energy-efficient alternative to traditional distillation. nih.govacs.org The spirocyclic core helps to reduce swelling and maintain the structural integrity of the polymer membrane. acs.org

Furthermore, spiro-type cyclic phosphazene derivatives have been synthesized and used as dual-function additives in polyurethane foams to improve both thermal insulation and flame retardancy. acs.org The introduction of spirocycles into conjugated polymers has also been used to control thin-film microstructure and enhance the efficiency and stability of organic electronic devices. mdpi.com These applications demonstrate the potential of spirocyclic architectures, including those based on the azaspiro[4.4]nonane framework, to contribute to the development of advanced materials.

Incorporation into Polymers and Poly(ester-carbonates)

The unique structure of this compound, featuring a spirocyclic core with both a secondary amine and an ethyl carboxylate functional group, presents intriguing possibilities for polymer synthesis. These functional groups offer potential pathways for its integration into polymer chains through various polymerization techniques.

Theoretical Polymerization Pathways:

The presence of the secondary amine and the ester group suggests that this compound could theoretically be incorporated into polymers through two primary mechanisms:

Polycondensation: The secondary amine could react with a dicarboxylic acid or its derivative, while the ester group could undergo transesterification with a diol. This would lead to the formation of a poly(amide-ester). To form a polyester, the amine would need to be protected, and the ester would be hydrolyzed to a carboxylic acid to react with a diol.

Ring-Opening Polymerization (ROP): If the spirocyclic system contains a lactam (a cyclic amide), it could potentially undergo ring-opening polymerization. However, this compound itself is not a lactam. Derivatives of this compound, where the amine and a carboxylic acid on the same ring form a lactam, could be suitable for ROP. rsc.org

Research Findings:

Detailed experimental studies on the direct polymerization of this compound are not extensively documented in publicly available literature. However, the broader class of spirocyclic monomers has been investigated for their ability to create high-performance polymers. For instance, spiro-diols and spiro-diesters have been successfully used to synthesize polyesters and polycarbonates with high glass transition temperatures (Tg), indicating enhanced thermal stability. nih.gov

The synthesis of poly(amine-co-esters) is a known strategy, and branching in these polymers has been shown to significantly impact their properties and performance in applications such as mRNA delivery. nih.gov While not directly involving the target compound, this research highlights the potential for creating functional polymers by combining amine and ester functionalities.

The general principles of polycondensation of amino acid esters to form polypeptides have also been studied, demonstrating that the reaction can be influenced by the molecular arrangement of the monomers. nih.gov This could have implications for the solid-state or melt polymerization of spirocyclic amino esters.

Hypothetical Polymer Structures and Properties:

Were this compound to be successfully polymerized, the resulting polymers would be expected to exhibit the following characteristics due to the spirocyclic nature of the monomer:

Increased Rigidity and Thermal Stability: The spiro center would restrict chain mobility, leading to a higher glass transition temperature (Tg) and improved thermal stability compared to analogous linear polymers.

Amorphous Nature: The non-planar and bulky nature of the spirocyclic unit would likely disrupt polymer chain packing, leading to the formation of amorphous materials with potentially good optical transparency.

Modified Mechanical Properties: The rigid spirocyclic units could enhance the modulus and strength of the resulting polymer.

Data on Related Spirocyclic Monomers in Polymerization:

To illustrate the impact of spirocyclic structures on polymer properties, the following table summarizes findings from research on other spirocyclic monomers.

Spirocyclic Monomer TypePolymer TypeKey Findings
Spiro-diolPolycarbonateAchieved high molecular weights and glass transition temperatures up to 100 °C. nih.gov
Spiro-diesterPolyesterResulted in fully amorphous polyesters with good processability and thermal stability up to 300 °C. nih.gov
Spiro-orthocarbonatePoly(ester-carbonate)Cationic ring-opening copolymerization with ε-caprolactone yielded poly(carbonate-co-ester)s.

This table presents data on related spirocyclic monomers to provide context, as specific data for this compound is not available.

Conclusion and Future Research Perspectives

Summary of Key Advances in Ethyl 2-azaspiro[4.4]nonane-6-carboxylate Research

While specific research focusing solely on this compound is nascent, significant strides have been made in the synthesis and understanding of the broader class of 2-azaspiro[4.4]nonanes and related spirocyclic systems. The 1-azaspiro[4.4]nonane core, for instance, is a key structural motif in various biologically active natural products, including Cephalotaxus alkaloids known for their potent antiproliferative activities against cancer cells. nih.gov Synthetic efforts towards azaspiro[4.4]nonane frameworks have led to the development of diverse strategies, including the formation of a cyclopentane (B165970) ring onto a pre-existing pyrrolidine (B122466) derivative and vice versa. uni-goettingen.de Phosphine-catalyzed [3+2]-cycloadditions have also emerged as a viable route to 2-azaspiro[4.4]nonan-1-ones, which are close structural relatives of the title compound. uwa.edu.au These foundational studies provide a strong basis for the future investigation and derivatization of this compound.

Emerging Methodologies for Spirocyclic Synthesis

The construction of the spirocyclic core presents a significant synthetic challenge due to the presence of a quaternary carbon center and the need for stereochemical control. tandfonline.comresearchgate.net However, recent years have witnessed the advent of powerful new synthetic methods that are making these complex structures more accessible. nih.gov

Key emerging methodologies include:

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis, providing enantioselective routes to spirocycles. rsc.orgsoton.ac.uk

Transition-Metal Catalysis: Metals like rhodium and palladium have been employed in a variety of transformations, including C-H activation and cycloaddition reactions, to construct spirocyclic frameworks with high efficiency and selectivity. rsc.org

Domino and Multicomponent Reactions: These strategies allow for the construction of complex spirocyclic systems in a single synthetic operation from simple starting materials, increasing efficiency and reducing waste. nih.govmdpi.com A microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino reaction has been successfully used for the synthesis of other spiro compounds. mdpi.com

Radical Cyclizations: Domino radical bicyclizations are being explored for the synthesis of the 1-azaspiro[4.4]nonane skeleton. nih.gov

Photoredox Catalysis: This technique utilizes light to initiate chemical reactions, offering mild and environmentally friendly conditions for the synthesis of complex molecules, including spirocycles.

These advancements are not only facilitating the synthesis of known spirocyclic compounds but are also enabling the creation of novel and more complex spiroarchitectures.

Untapped Potential in Novel Bioactive Compound Development

The inherent three-dimensionality of spirocyclic scaffolds like this compound is a major advantage in the design of new drugs. tandfonline.comresearchgate.net This rigid, non-planar structure can project functional groups into distinct regions of three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. mdpi.com

The introduction of a spirocyclic motif can positively influence a molecule's physicochemical properties, such as:

Solubility: The incorporation of heteroatoms, as seen in oxa-spirocycles, can dramatically improve water solubility. rsc.org

Lipophilicity: Spirocycles can be used to fine-tune the lipophilicity of a compound, which is a critical parameter for drug absorption and distribution. nih.gov

Metabolic Stability: The rigid nature of the spirocyclic core can block sites of metabolism, leading to improved pharmacokinetic profiles. nih.gov

Spirocyclic compounds have already shown promise in a wide range of therapeutic areas, including as anticancer, antibacterial, antiviral, and anti-inflammatory agents. mdpi.commdpi.comnih.gov The 2-azaspiro[4.4]nonane framework, in particular, holds potential for the development of novel therapeutics targeting a variety of diseases. The ester functionality in this compound provides a convenient handle for further chemical modification and the exploration of structure-activity relationships.

Future Challenges and Directions in Spirocyclic Chemical Research

Despite the significant progress, several challenges remain in the field of spirocyclic chemistry. The development of highly stereoselective synthetic methods that allow for the precise control of multiple stereocenters is a continuing priority. tandfonline.com Furthermore, there is a need to expand the diversity of available spirocyclic building blocks to move beyond the commonly exploited five- and six-membered ring systems. tandfonline.com

Future research in this area will likely focus on:

Development of Novel Synthetic Methods: The creation of more efficient, selective, and sustainable methods for the synthesis of a wider array of spirocyclic systems is crucial. nih.gov

High-Throughput Synthesis and Screening: The application of high-throughput techniques will accelerate the discovery of new bioactive spirocyclic compounds. researchgate.netnih.gov

Computational Modeling: In silico methods will play an increasingly important role in the design of spirocyclic molecules with desired properties and in understanding their interactions with biological targets. researchgate.net

Applications in Materials Science: The unique photophysical and electronic properties of some spiro-conjugated molecules suggest their potential use in the development of new organic materials for applications in electronics and photonics. mdpi.comacs.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 2-azaspiro[4.4]nonane-6-carboxylate, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound is typically synthesized via oxidative cyclization or diastereoselective addition reactions. For example, reacting ethyl cyclobutanecarboxylate anions with Davis-Ellman imines achieves high diastereoselectivity (dr values up to 98:2) and yields (~90%) . Reaction parameters such as temperature (-78°C for anion stabilization), solvent polarity (THF or DMF), and catalyst choice (e.g., LDA) critically affect spirocycle formation.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this spirocyclic compound?

  • Methodological Answer :

  • NMR : Key signals include the spirocyclic proton (δ 3.2–3.8 ppm, multiplet) and ester carbonyl (δ 170–175 ppm in 13C^{13}\text{C}).
  • IR : Ester carbonyl stretching at ~1730 cm1^{-1} and NH/OH absence confirms anhydrous conditions .
  • MS : Molecular ion peaks at m/z 239.32 (calculated for C13H21NO3\text{C}_{13}\text{H}_{21}\text{NO}_3) with fragmentation patterns indicating spiro ring stability .

Q. What are the common derivatives of this compound, and how do substituents alter reactivity?

  • Methodological Answer : Derivatives include tert-butyl carboxylates (improved solubility) and trifluoroacetyl variants (enhanced electrophilicity). Substituents at the 4-position (e.g., iodopropyl groups) increase steric hindrance, reducing nucleophilic attack rates by 40–60% .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the bioactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) optimizes geometries at the MP2/6-311G level, revealing spiro ring strain (~5 kcal/mol) and electrostatic potential maps for docking. For example, derivatives with 3-iodopropyl groups show enhanced binding to anticonvulsant targets (e.g., GABA receptors) via halogen bonding . Docking scores (Glide XP) correlate with experimental IC50_{50} values (R2=0.82R^2 = 0.82) .

Q. What strategies resolve contradictions in reported anticonvulsant activity data for azaspiro compounds?

  • Methodological Answer : Discrepancies in MES (maximal electroshock) vs. scPTZ (pentylenetetrazole) assay results arise from divergent mechanisms (Na+^+ channel vs. GABA modulation). Cross-validation using:

  • In vivo pharmacokinetics (brain-plasma ratio >1.5 indicates CNS penetration).
  • In vitro patch-clamp assays (IC50_{50} for Na+^+ current blockade <10 μM confirms MES activity) .

Q. How does the spirocyclic scaffold influence structure-activity relationships (SAR) in M4 receptor-targeted therapies?

  • Methodological Answer : The spiro structure enhances conformational rigidity, improving M4 muscarinic receptor binding (Kd_d ~15 nM vs. >100 nM for linear analogs). Substituents at the 6-position (e.g., pyridinyl groups) increase selectivity (>50-fold vs. M1/M3) by filling hydrophobic pockets in the receptor’s allosteric site .

Critical Analysis of Evidence

  • Contradictions : reports strong MES activity for iodopropyl derivatives, while emphasizes M4 receptor selectivity. This suggests dual mechanisms (ion channel vs. GPCR modulation) requiring further pathway crosstalk studies.
  • Gaps : Limited data on metabolic stability (CYP450 isoform interactions) and in vivo toxicity profiles (e.g., hERG inhibition).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.